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Single Agent Antitumor activity and  Most common AESs: 60 mg twice daily [1]
in Advanced pharmacodynamic diarrhea, skin (continuous) (NCT00982865)
Solid Tumors (PERK inhibition) disorders, ocular

observed. disorders,
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peripheral edema.
DLTs were rash and
ocular events.

Single Agent Objective Response Recurrent Grade =3 Data supported [2] [3]

in Metastatic Rate (ORR): 12.4% treatment-related continuous (NCT00982865)
Melanoma (11/89 pts; 1 CR, 10 AEs in 8 patients twice-daily
Subset PR). 6 responses included diarrhea, dosing.

>24 weeks. Activity skin, and ocular

seen in BRAF (6/11) events.
and NRAS (3/11)
mutated tumors.

Combination Best response: Frequent TEAES: RP2D was not [4]
with Stable Disease in stomatitis, defined; (NCT01378377)
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Source | Trial
Phase Il Dose

Findings (RP2D) ID
Temsirolimus  17/26 evaluable thrombocytopenia. combination did
(mTORI) patients (5 with SD Overlapping not warrant
>12 weeks). No PR toxicities; MTD was further study.
or CR reported. 45 mg/day pimasertib
+ 25 mg/week
temsirolimus.
Combination Limited activity: 1 Poor long-term RP2D: [5]
with CR,5PR,51SDin tolerability. Most Pimasertib 60 (NCT01390818)
Voxtalisib 146 patients. frequent TEAES: mg + Voxtalisib
(PIBK/ImTORI) diarrhea (75%), 70 mg dalily.

fatigue (57%),
nausea (50%). High
rates of dose
interruption (73%)
and reduction (20%).

Detailed Experimental Protocols & Methodologies

For the key clinical and preclinical experiments cited, the methodologies are outlined below.

First-in-Human Phase | Trial Designh (NCT00982865)

This was the foundational dose-escalation study for pimasertib [1].

e Objective: To determine the Maximum Tolerated Dose (MTD), Recommended Phase Il Dose (RP2D),
safety, pharmacokinetics (PK), pharmacodynamics (PD), and antitumor activity.
¢ Patients: Adults with advanced solid tumors.
e Dosing Schedules: Four schedules were evaluated:
o Once daily (qd), 5 days on/2 days off
o qd, 15 days on/6 days off
o Continuous qd
o Continuous twice daily (bid)
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e Cycle Duration: 21 days.
¢ Endpoint Assessment:
o DLTs: Evaluated during Cycle 1.
o Pharmacodynamics: pERK levels in Peripheral Blood Mononuclear Cells (PBMCs) were
measured as a biomarker of target engagement.
o Antitumor Activity: Assessed using standard oncologic response criteria.

Mass Balance and Metabolite Identification Study (NCT01713036)

This study investigated the absorption, metabolism, and excretion of pimasertib [6] [7].

e Objective: To understand the Absorption, Distribution, Metabolism, and Excretion (ADME) properties,
including the mass balance and metabolite profile.

¢ Patients: Six male patients with locally advanced or metastatic solid tumors.

e Study Design (Part A):

o Day 1: A single oral dose of unlabeled pimasertib, followed one hour later by an intravenous
(IV) tracer dose of [14C]-pimasertib to determine absolute bioavailability.

o Days 3-21: Repeated oral doses of pimasertib twice daily.

o Day 8: A single 60 mg oral dose of pimasertib spiked with [14C]-pimasertib for mass balance
and metabolite identification.

e Sample Collection: Extensive blood, urine, and feces samples were collected up to 168 hours (or
longer) post-dose on Day 8. Samples were analyzed using advanced analytical techniques, including
liquid chromatography coupled with mass spectrometry (LC-MS) and radiodetection, to identify and
quantify pimasertib and its metabolites.

The following diagram illustrates the signaling pathway targeted by pimasertib and the core logical

workflow of the first-in-human clinical trial.
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Diagram 1: Pimasertib inhibits the MEK1/2 protein in the MAPK pathway, which is frequently activated in

cancers. The Phase I trial core workflow shows the key stages and objectives of the clinical study design.

Preclinical Combination Study in Resistant Cell Lines

This in vitro and in vivo study explored mechanisms to overcome resistance to pimasertib [8].
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e Objective: To evaluate the antitumor activity of pimasertib in combination with PI3K/mTOR inhibitors
or multi-kinase inhibitors in pimasertib-resistant human lung and colorectal cancer cells.
¢ Cell Lines: A panel of eight human lung and colon cancer cell lines, classified as pimasertib-
sensitive or -resistant based on IC50 values.
¢ Gene Expression Analysis: Basal gene expression profiles of resistant vs. sensitive cells were
analyzed using microarrays to identify upregulated genes.
e Combination Experiments: Pimasertib was combined with:
o A PI3K inhibitor (PI3Ki)
o The mTOR inhibitor Everolimus
o The multi-targeted kinase inhibitors Sorafenib or Regorafenib
e Outcome Measures:
o Cell Growth Inhibition: Assessed for synergistic effects.
o Apoptosis: Measured to evaluate cell death induction.
o *In Vivo Efficacy: Tested in nude mice bearing HCT15 and H1975 tumor xenografts using
pimasertib combined with BEZ235 (dual PI3K/mTORI) or sorafenib. Tumor growth delay and
mouse survival were key endpoints.

Interpretation and Research Implications

¢ Clinical Activity: Pimasertib confirmed the proof-of-concept for MEK inhibition, showing modest
single-agent activity, particularly in BRAF and NRAS-mutant melanoma [2].

¢ Pharmacodynamic Validation: The consistent and rapid reduction of pERK in PBMCs confirmed
target engagement, providing a reliable biomarker for dosing regimens [2] [1].

e Development Challenges: The clinical development of pimasertib appears to have been
challenging. A 2018 review noted its development "appears to be stalled,"” likely due to its toxicity
profile and the limited efficacy observed in combination therapy trials, which showed poor long-
term tolerability [9] [4] [5]. The search results do not indicate successful progression to later-phase
trials.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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